molecular formula C13H11Cl2NO2 B13951431 Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate CAS No. 50593-27-6

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate

Cat. No.: B13951431
CAS No.: 50593-27-6
M. Wt: 284.13 g/mol
InChI Key: DVKLXZSPPZIMIQ-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11Cl2NO2. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of chlorine atoms and the quinoline core structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as molecular iodine or zinc oxide under solvent-free conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .

Comparison with Similar Compounds

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Properties

CAS No.

50593-27-6

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)11-7(2)16-10-6-8(14)4-5-9(10)12(11)15/h4-6H,3H2,1-2H3

InChI Key

DVKLXZSPPZIMIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1Cl)Cl)C

Origin of Product

United States

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